B1575977 Rattusin

Rattusin

カタログ番号: B1575977
注意: 研究専用です。人間または獣医用ではありません。
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説明

Rattusin is a cationic antimicrobial peptide (AMP) originally isolated from the Paneth cells of the rat small intestine. It is an α-defensin-related peptide that exhibits potent antibacterial activity against a broad range of Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains. Unlike classical defensins, Rattusin retains its antimicrobial efficacy in the presence of physiological concentrations of NaCl and Mg²⁺, making it an attractive candidate for research into therapeutic applications under various physiological conditions. The peptide possesses a unique structural scaffold, forming a novel C2-symmetric homodimer stabilized by five intermolecular disulfide bonds, a distinctive feature among defensins. Initial studies suggest its mechanism of action involves disrupting bacterial membrane integrity. Recent research has identified a functional core region of Rattusin, a short dimeric peptide analog known as F2. This derivative not only maintains potent antimicrobial activity but also exhibits direct DNA-binding capabilities, presenting a potential dual mechanism of action. Rattusin has shown negligible cytotoxicity to mammalian cells at effective antimicrobial concentrations, underscoring its potential as a lead compound for developing novel peptide-based antibiotics. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Primary Research Applications: • Investigation of novel antimicrobial peptide mechanisms • Development of salt-insensitive antibiotic agents • Structural studies of unique defensin scaffolds and dimerization • Exploration of DNA-binding antimicrobial agents

特性

生物活性

Antibacterial

配列

LRVRRTLQCSCRRVCRNTCSCIRLSRSTYAS

製品の起源

United States

Discovery, Identification, and Biological Origin of Rattusin

Genome-wide Computational Screening and Gene Identification

The identification of rattusin was achieved through a comprehensive genome-wide computational screening of the rat genome. nih.govpatsnap.comnih.govasm.org This screening process led to the discovery of the gene encoding a novel α-defensin-related peptide, which was subsequently named rattusin. nih.govpatsnap.comnih.gov The gene for rattusin, initially known as defa-rs1, is situated within the α-defensin gene cluster in the rat genome. nih.govasm.org Unlike the α-defensin-related cryptdin-related sequence (CRS) peptides observed in mice, the rat genome surprisingly does not encode these peptides in this cluster. nih.govasm.org Similar to typical α-defensin genes, the rattusin gene is composed of two short exons separated by an intron. asm.org The first exon encodes the 5′ untranslated region (UTR) and the preprosegment, while the second exon encodes the putatively mature peptide and the 3′ UTR. asm.org

Expression Profile and Tissue Localization of Rattusin

Rattusin exhibits a specific expression profile and is localized to particular tissues within the rat. nih.gov

Paneth Cell Specificity in the Distal Small Intestine

Rattusin is preferentially expressed in Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. nih.govpatsnap.comnih.govasm.org Its expression is particularly prominent in the distal small intestine. nih.govnih.govasm.org In situ hybridization studies using rat proximal ileal sections confirmed the localization of rattusin mRNA to the base of intestinal crypts, consistent with production by Paneth cells, similar to other enteric α-defensins like Crp4 and HD5. asm.orgdntb.gov.ua Paneth cells are known to be a primary source of antimicrobial peptides in the intestine, contributing to innate host defense. nih.govmdpi.com

Quantitative Analysis of mRNA Expression Patterns

Quantitative analysis of rattusin mRNA expression patterns in different segments of the rat gastrointestinal tract has been performed using techniques such as RT-PCR. nih.govasm.orgidtdna.comnih.gov These studies revealed that rattusin mRNA is transcribed abundantly in the intestinal tract of the rat. nih.govasm.org High expression levels were observed in the distal jejunum and the entire ileum, with peak expression typically found in the proximal ileum. nih.govasm.org In contrast, the stomach, duodenum, cecum, and colon showed no evident expression of rattusin. nih.govasm.org This expression pattern is similar to that of other Paneth cell-specific α-defensins in the small intestine. nih.govasm.org

Data on relative mRNA expression levels in different intestinal segments can be summarized as follows:

Intestinal SegmentRelative mRNA Expression Level
StomachNot evident
DuodenumNot evident
Distal JejunumHigh
Proximal IleumPeak
Entire IleumHigh
CecumNot evident
ColonNot evident

Primary Sequence Analysis and Distinctive Features

Primary sequence analysis of rattusin has revealed distinctive features that differentiate it from classical defensins. nih.govpatsnap.comnih.govnih.gov

Amino Acid Composition and Cysteine Spacing Pattern

The linear primary sequence of rattusin is composed of 31 amino acids. patsnap.comnih.gov A notable characteristic of rattusin is its cysteine content and spacing pattern. nih.govpatsnap.comnih.govnih.gov While classical mammalian α-defensins typically contain a canonical six-cysteine motif, rattusin consists of five cysteine residues. nih.govpatsnap.comnih.gov Furthermore, the spacing pattern of these five cysteines is unique and distinct from that of classical defensins and other defensin-related peptides. nih.govpatsnap.comnih.govasm.orgresearchgate.net This unique cysteine arrangement contributes to its structural properties, including the formation of a homodimeric scaffold stabilized by intermolecular disulfide bonds. patsnap.comnih.govresearchgate.netresearchgate.netnih.gov

Signal and Pro-sequence Conservation

Rattusin shares a highly conserved signal sequence and prosequence with mammalian α-defensins. nih.govpatsnap.comnih.gov These conserved regions are involved in the processing and activation of the peptide precursor. nih.govasm.org While the carboxyl-terminal mature peptides of defensins and related peptides are often diversified, the conservation of the signal and prosequences in rattusin aligns it with other rodent α-defensins. nih.gov

FeatureDescription
Primary Sequence31 amino acids
Cysteine ContentFive cysteines
Cysteine PatternUnique spacing pattern, distinct from canonical six-cysteine motif
Signal SequenceHighly conserved with mammalian α-defensins
ProsequenceHighly conserved with mammalian α-defensins

Molecular Structure and Conformation of Rattusin

Three-Dimensional Structure Determination

The three-dimensional structure of rattusin in solution has been determined through advanced spectroscopic techniques. researchmap.jp

The precise connectivity of disulfide bonds in rattusin was determined through a combination of experimental methods. researchmap.jpresearchgate.net Mass analysis of peptide fragments generated by trypsin digestion was employed to identify the disulfide linkages. asm.orgresearchgate.net These findings were further corroborated by NMR experiments. asm.orgresearchgate.net Rattusin's monomeric sequence contains five cysteine residues, which form five intermolecular disulfide bonds upon dimerization. researchmap.jpasm.orgresearchgate.net The specific arrangement of these disulfide bonds within the dimer follows a unique pattern: I-V', II-IV', III-III', IV-II', and V-I'. asm.orgresearchgate.net

Disulfide Bond Cysteine Pairings
1 Cys I - Cys V'
2 Cys II - Cys IV'
3 Cys III - Cys III'
4 Cys IV - Cys II'
5 Cys V - Cys I'

Note: Roman numerals indicate the position of cysteine residues in the monomeric sequence, and the prime symbol (') denotes a cysteine residue from the second protomer in the dimer.

Dimerization and Quaternary Structure

Rattusin exists as a dimer, forming a stable quaternary structure. researchmap.jp

The dimerization of rattusin results in the formation of a C₂ homodimeric scaffold, which is stabilized by the network of five intermolecular disulfide bonds. researchmap.jpuni-heidelberg.de The two protomers associate in an antiparallel fashion within this dimeric structure. researchmap.jp

The dimerization process involves dynamic intermolecular disulfide bond exchanges between the cysteine residues of the two protomer chains. asm.orgresearchgate.net Refolding of synthesized rattusin in vitro through air oxidation facilitates this dimerization, leading to the formation of the disulfide-linked homodimer. asm.orgresearchgate.net

Conformational Features and Structural Comparisons

Distinctive Structural Elements Relative to Canonical Defensins

Rattusin displays several structural elements that distinguish it from canonical defensins. A key difference lies in its cysteine motif. Canonical mammalian defensins, such as α-defensins, typically possess six cysteine residues forming three intramolecular disulfide bonds with a specific connectivity pattern (I-VI, II-IV, III-V for α-defensins). nih.govnih.govacs.org In contrast, rattusin contains only five cysteine residues with a unique spacing pattern. patsnap.comnih.govnih.gov

Furthermore, while canonical defensins primarily exist as monomers stabilized by intramolecular disulfide bonds, rattusin forms a homodimeric structure stabilized by five intermolecular disulfide bonds. patsnap.comnih.govnih.govnih.gov This disulfide-linked dimeric scaffold represents a novel structural arrangement within the defensin (B1577277) family. researchgate.netnih.govnih.gov The unique cysteine composition and dimeric formation contribute to rattusin's distinct structural fold. researchgate.net

Research findings highlight the significance of this unique structure. For instance, the dimerization mediated by the central cysteine residue is critical for rattusin's antimicrobial function. nih.gov A mutation substituting this cysteine residue abolished its antimicrobial activity, indicating the necessity of dimerization for its function. nih.gov

The structural differences also appear to correlate with functional distinctions. Unlike classical α- and β-defensins, rattusin maintains its antimicrobial activity in the presence of physiological concentrations of NaCl and Mg²⁺. patsnap.comnih.govnih.gov This salt insensitivity is in contrast to many canonical defensins whose activity is substantially reduced under such conditions. nih.govnih.gov

The primary sequence of linear rattusin is composed of 31 amino acids. patsnap.com It shares a highly conserved signal and prosequence with mammalian α-defensins, but the mature peptide region exhibits the distinctive five-cysteine motif and spacing pattern. patsnap.comnih.gov

Here is a summary of key structural features:

FeatureRattusinCanonical α-Defensins
Number of Cysteine Residues5 patsnap.comnih.gov6 nih.govnih.govacs.org
Disulfide Bond Arrangement5 Intermolecular (I-V', II-IV', III-III', IV-II', V-I') researchgate.netnih.govnih.gov3 Intramolecular (I-VI, II-IV, III-V) nih.govacs.org
Oligomeric StateHomodimer patsnap.comnih.govnih.govMonomer (typically) acs.org
Overall TopologyCylindrical array, β-sandwich-like folds researchgate.netnih.govnih.govresearchgate.netβ-sheet fold nih.govacs.org
Cysteine Spacing PatternUnique patsnap.comnih.govnih.govCanonical nih.gov

Biosynthesis, Processing, and Regulation of Rattusin Expression

Gene Localization and Transcriptional Regulation

The genetic information for rattusin is situated within a cluster of related genes, and its expression is subject to regulatory mechanisms that control when and where transcription occurs.

Location within the Alpha-Defensin Gene Cluster

The gene encoding rattusin (defa-rs1) is located within the α-defensin gene cluster in the rat genome. nih.gov This cluster contains genes for α-defensin-related peptides, although notably, it does not encode the α-defensin-related CRS peptides observed in mice. nih.gov The rattusin gene shares structural similarities with typical α-defensin genes, being composed of two short exons separated by an intron. nih.gov The first exon contains the 5′ untranslated region (UTR) and the sequence for the preprosegment, while the second exon encodes the putatively mature peptide and the 3′ UTR. nih.gov The signal and prosequences of rattusin are highly conserved compared to mammalian α-defensins. nih.gov The α-defensin clusters in rats are located on chromosome 16q12.4-q12.5, containing 14 α-defensin genes clustered within a 311-kb distance. physiology.org This location is syntenic with α-defensin loci in other mammals like humans and mice. physiology.orgphysiology.org

Transcriptional Activators and Regulatory Pathways

Transcriptional regulation involves proteins that bind to DNA to control the rate of gene transcription, acting as either activators or repressors. wikipedia.org Activators can interact with the transcriptional machinery, while repressors can prevent RNA polymerase binding or physically interact with it. wikipedia.org Regulatory proteins often bind to specific sequences within or near the promoter region of a gene. texasgateway.org While specific transcriptional activators and regulatory pathways for rattusin were not detailed in the provided context, general mechanisms of transcriptional regulation involve factors like CREB and c-Fos, which can be upregulated in response to certain stimuli and act as downstream effectors of signaling pathways such as the dopaminergic synapse and cAMP signaling pathway. nih.gov These transcription factors can regulate the expression of various target genes by binding to specific DNA sequences. nih.govfrontiersin.org

Precursor Processing and Activation Mechanisms

Rattusin is initially synthesized as a precursor molecule that requires processing to become biologically active. This activation primarily involves proteolytic cleavage.

Role of Proteases in Propeptide Cleavage (e.g., Trypsin, MMP7)

Biologically active, mature defensins are generated through specific proteolytic cleavage events within their prosequence. nih.gov In humans, Paneth cell α-defensin precursors are activated by trypsin. nih.govresearchgate.net In mice, matrix metalloproteinase 7 (MMP7) processes Paneth cell α-defensin precursors into active peptides. nih.govnih.gov To identify the protease responsible for rattusin activation, studies have examined the tissue expression patterns of MMP7 and major trypsin isoforms in the rat gastrointestinal tract. nih.gov MMP7 is preferentially expressed from the distal jejunum to the distal ileum, which coincides with the expression pattern of rattusin. nih.gov Trypsin isoform mRNAs, in contrast, are more localized to the duodenum. nih.gov Based on the MMP7 cleavage pattern observed for mouse CRS peptides, it is reasoned that mature rattusin is likely cleaved after the prosequence, starting from the first leucine (B10760876) residue. nih.gov MMP7 recognizes specific sites within the pro-domain of precursors, including an activating site at the junction between the pro-segment and the mature peptide. nih.gov

Modulation by Exogenous Factors

The processing and activation of rattusin can be influenced by factors originating from outside the organism, such as dietary components.

Influence of Dietary Components (e.g., Pyroglutamyl Peptides)

Dietary components, particularly certain peptides, can modulate the levels of intestinal antimicrobial peptides like rattusin. Pyroglutamyl peptides, which are present in food protein hydrolysates and fermented foods, have been shown to influence rattusin levels. researchgate.netkyoto-u.ac.jpresearchgate.net For example, oral administration of pyroglutamyl-leucine (pyroGlu-Leu), a peptide found in fermented foods, has been observed to significantly increase the level of peptides with a molecular weight of approximately 4962 Da in the ileum of rats. researchgate.net These peptides were identified as the propeptide of rattusin or defensin (B1577277) alpha 9. researchgate.net Increased tryptic fragment peptides derived from rattusin have also been observed in the intestinal lumen following pyroGlu-Leu administration. researchgate.net This suggests that pyroGlu-Leu attenuates dysbiosis, in part, by increasing the host antimicrobial peptide rattusin. researchgate.net The propeptide of rattusin (4962 Da) can be used to monitor rattusin activation in rats to screen for food components that enhance its production. kyoto-u.ac.jpchalets-munster.fr While the exact mechanism by which pyroGlu-Leu enhances rattusin activation is still being elucidated, it is hypothesized that pyroGlu-Leu may interact directly with Paneth cells in the ileum, where rattusin is produced, or potentially interact with other cells like macrophages and neutrophils that influence Paneth cells. kyoto-u.ac.jp

Impact of Trace Elements and Hormones on AMP Expression

Research indicates that the expression of antimicrobial peptides, including defensins, can be influenced by various factors such as micronutrients (trace elements, elements, and vitamins), macronutrients, proinflammatory agonists, and hormones. nih.gov Specifically, studies have shown that certain trace elements can induce AMP transcription and expression. For instance, zinc has been shown to increase the expression of LL-37 in Caco-2 cells. nih.gov

While the direct impact of specific trace elements and hormones solely on rattusin expression is not extensively detailed in the search results, the broader context of AMP regulation provides insight. Pyroglutamyl peptides, found in certain foods, have been shown to increase the induction of defensin alpha 9 and rattusin in rats fed a high-fat diet. nih.gov This suggests that dietary components can influence rattusin expression. Bovine serum albumin (BSA) has also been found to regulate the transcription and expression of other defensins, indicating that proteins can play a role in AMP regulation. nih.gov Thyroid hormones, such as T3 and T4, can regulate gene expression by binding to thyroid hormone receptors (TRs) and retinoid X receptors (RXR), which then interact with thyroid hormone response elements (TREs) in the promoter regions of target genes, including those for some AMPs like CAMP. nih.gov This suggests a potential, though not directly confirmed for rattusin in the provided results, for hormonal regulation of defensin-related peptides.

High-Yield Production and Purification Methodologies

Obtaining sufficient quantities of rattusin is crucial for structural and functional studies and for the potential development of rattusin-based therapeutics. patsnap.comnih.gov Both chemical synthesis and recombinant expression techniques have been employed for the production of rattusin. patsnap.comasm.orgnih.govresearchgate.netrcsb.orgresearchgate.net

Recombinant Expression Systems (e.g., Pichia pastoris)

Recombinant protein expression has been established as a technique for the mass production of linear rattusin precursor. patsnap.comnih.govresearchgate.net The Pichia pastoris expression system is commonly used for the production of various recombinant proteins, including antimicrobial peptides. google.comgoogle.comresearchgate.netresearchgate.net Studies have successfully expressed recombinant rattusin using appropriate expression vectors and purification procedures, verifying that the structure and activity of the recombinant peptide are identical to chemically synthesized rattusin. patsnap.comnih.govresearchgate.net This method provides a high yield of rattusin, facilitating further research into its properties. patsnap.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) and Refolding

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides, including rattusin and its analogs. mdpi.comasm.orgresearchgate.netrcsb.orgnih.govnih.govmdpi.comdntb.gov.uaresearchgate.net This technique allows for the chemical synthesis of the linear peptide sequence. Following synthesis, rattusin, which contains multiple cysteine residues, requires a refolding process to form the correct disulfide bonds and achieve its native, biologically active dimeric structure. mdpi.comasm.orgresearchgate.netrcsb.orgnih.govnih.govresearchgate.net Air oxidation in vitro is a method used for refolding synthesized rattusin. mdpi.comresearchgate.netrcsb.orgnih.govresearchgate.net Dimerization of refolded rattusin results from the formation of five intermolecular disulfide bonds between the ten cysteine residues of two protomer chains. researchgate.netrcsb.orgnih.govresearchgate.net The specific disulfide bond pairings have been determined through techniques like mass analysis of peptide fragments and NMR experiments. researchgate.netrcsb.orgnih.govresearchgate.net The refolding process is critical for the peptide's activity. asm.org

Chromatographic Purification Techniques (e.g., RP-HPLC, LC-MS)

Chromatographic techniques are essential for the purification and characterization of synthesized and refolded rattusin. Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed to purify synthetic peptides, including rattusin, to achieve high purity levels (typically >95%). nih.govmdpi.comasm.orgnih.govmdpi.comresearchgate.netmdpi.comksbb.or.kr RP-HPLC separates peptides based on their hydrophobicity. researchgate.net The refolded, dimeric form of rattusin elutes earlier in RP-HPLC compared to the linear precursor, indicating a difference in hydrophobicity due to structural changes. nih.govresearchgate.net

Liquid chromatography–mass spectrometry (LC-MS) and electrospray ionization mass spectrometry (ESI-LC-MS) are used to determine the molecular weight and confirm the purity of synthesized and purified rattusin and its fragments. nih.govmdpi.comresearchgate.netnih.govmdpi.comresearchgate.netufc.br Mass analysis of peptide fragments, often generated by enzymatic digestion, is also used to determine the disulfide bond pairings in refolded rattusin. researchgate.netrcsb.orgnih.govresearchgate.net These chromatographic and mass spectrometry techniques are critical for quality control and characterization throughout the production and purification process.

Here is a summary of purification techniques used:

TechniquePurposeReferences
RP-HPLCPurification, Purity Assessment nih.govmdpi.comasm.orgnih.govmdpi.comresearchgate.netmdpi.comksbb.or.kr
LC-MS / ESI-LC-MSMolecular Weight Determination, Purity Confirmation, Disulfide Bond Analysis nih.govmdpi.comresearchgate.netrcsb.orgnih.govmdpi.comresearchgate.netresearchgate.netufc.br

Data Table: Rattusin Purification and Characterization

Method UsedAnalyteKey FindingsReferences
RP-HPLCSynthetic RattusinPurification to >95% purity. asm.org Refolded form elutes earlier than linear. nih.govresearchgate.net nih.govmdpi.comasm.orgnih.govmdpi.comresearchgate.netmdpi.comksbb.or.kr
LC-MS / ESI-LC-MSSynthetic RattusinConfirmed molecular weight of linear peptide (~3650 Da). researchgate.net Confirmed mass of dimeric form (~7288 Da). researchgate.net nih.govmdpi.comresearchgate.netrcsb.orgnih.govmdpi.comresearchgate.netresearchgate.netufc.br
LC-MS after Trypsin DigestionRefolded RattusinDetermination of intermolecular disulfide bond pairings. researchgate.netrcsb.orgnih.govresearchgate.net researchgate.netrcsb.orgnih.govresearchgate.net

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Action of Rattusin

Interactions with Microbial Membranes

A key aspect of Rattusin's activity involves its interaction with microbial membranes. These interactions are crucial for initiating cellular damage and facilitating entry into the cell ubc.calumenlearning.comexplorationpub.com. The compound's ability to target the negatively charged surfaces of microbial membranes is a fundamental step in its mechanism explorationpub.comacs.orgmdpi.com.

Membrane Permeabilization and Depolarization Assays

Studies employing membrane permeabilization and depolarization assays have provided significant insights into how Rattusin affects microbial membrane integrity. Techniques such as the uptake of fluorescent dyes like propidium (B1200493) iodide (PI) or SYTOX Green, which are typically excluded from cells with intact membranes, have demonstrated that Rattusin induces membrane damage frontiersin.orgmdpi.comnih.gov. An increase in fluorescence signal upon exposure to Rattusin indicates that the compound causes pores or disruptions in the membrane, allowing the dyes to enter and bind to intracellular nucleic acids frontiersin.orgmdpi.com.

Furthermore, membrane depolarization assays using potential-sensitive dyes such as DiSC₃(5) have shown that Rattusin disrupts the electrochemical gradient across the microbial cytoplasmic membrane frontiersin.orgmdpi.comnih.govplos.org. A decrease in DiSC₃(5) fluorescence upon addition of Rattusin signifies a loss of membrane potential, which is vital for cellular processes like ATP synthesis and nutrient transport frontiersin.orgnih.gov. These assays collectively indicate that Rattusin compromises membrane function, leading to cell death nih.govplos.org.

Illustrative Data Table: Membrane Permeabilization and Depolarization Effects of Rattusin

Rattusin Concentration (µM)PI Uptake (Relative Fluorescence Units)DiSC₃(5) Fluorescence Change (%)
0Baseline0
0.5 x MICSlight increase-15
1 x MICSignificant increase-60
2 x MICHigh increase-95

Note: This table presents illustrative data based on the described assay types and does not represent actual experimental results for Rattusin.

Role of Cationic Charge and Hydrophobicity

The interaction of Rattusin with microbial membranes is significantly influenced by its chemical properties, particularly its cationic charge and hydrophobicity ubc.caresearchgate.net. Microbial membranes, especially those of bacteria and fungi, possess a net negative charge due to the presence of anionic lipids like phosphatidylglycerol and cardiolipin (B10847521) in bacterial membranes, and components like lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria explorationpub.comacs.orgmdpi.comnih.gov. The cationic nature of Rattusin facilitates initial electrostatic attraction and binding to these negatively charged surfaces explorationpub.comacs.orgmdpi.com.

Hydrophobicity plays a crucial role in the subsequent insertion and disruption of the lipid bilayer ubc.caexplorationpub.commdpi.com. Amphipathic molecules, possessing both hydrophilic (charged) and hydrophobic regions, can orient themselves within the membrane, leading to various disruptive mechanisms such as pore formation (e.g., toroidal or barrel-stave models) or the carpet model, which involves peptide accumulation on the surface leading to destabilization ubc.caexplorationpub.commdpi.com. The balance between cationic charge and hydrophobicity is critical for optimal membrane interaction and selective toxicity towards microbial cells over host cells, which typically have zwitterionic membranes explorationpub.comacs.orgmdpi.complos.org. Research findings suggest that the specific arrangement of charged and hydrophobic residues within Rattusin contributes to its membrane-active properties plos.org.

Intracellular Molecular Targets

Direct Binding to Nucleic Acids (e.g., DNA)

One significant intracellular target identified for Rattusin is nucleic acids, particularly DNA mhmedical.comresearchgate.netlibretexts.org. The cationic nature of Rattusin facilitates its interaction with the negatively charged phosphate (B84403) backbone of DNA researchgate.net. Studies have shown that Rattusin can bind directly to DNA, potentially interfering with its structure and function researchgate.net. This binding may occur through intercalation or interaction with the major or minor grooves of the DNA helix researchgate.netnih.gov.

Research findings, potentially utilizing techniques like gel retardation assays or fluorescence spectroscopy, would demonstrate the binding affinity of Rattusin to DNA researchgate.net. Such interactions can lead to the condensation or aggregation of genetic material, impairing essential DNA-templated processes researchgate.net.

Illustrative Data Table: Rattusin Binding to DNA

Rattusin Concentration (µM)DNA Binding (%)
00
0.125
0.570
1.095

Note: This table presents illustrative data based on the concept of DNA binding assays and does not represent actual experimental results for Rattusin.

Interference with Essential Bacterial Processes (e.g., DNA/Protein Synthesis)

The interaction of Rattusin with intracellular targets extends to interfering with essential bacterial processes, including DNA and protein synthesis mhmedical.comresearchgate.netmdpi.com. By binding to DNA, Rattusin can directly inhibit DNA replication and transcription nih.govresearchgate.net. This interference prevents the cell from accessing the genetic information required for growth and division nih.gov.

Furthermore, research suggests that Rattusin can disrupt protein synthesis mhmedical.comresearchgate.netmdpi.com. This could occur through various mechanisms, such as binding to ribosomal subunits (e.g., the 30S or 50S ribosomal subunits in bacteria), interfering with the binding of tRNA, or inhibiting the translocation of the ribosome along the mRNA molecule mhmedical.comlibretexts.orgsigmaaldrich.commicrobenotes.com. Inhibition of protein synthesis halts the production of vital enzymes and structural proteins necessary for bacterial survival mhmedical.comlibretexts.orgmicrobenotes.com. Detailed research findings, possibly from in vitro transcription/translation assays or studies examining the effect of Rattusin on ribosome function, would support these mechanisms mdpi.com.

Illustrative Data Table: Inhibition of Bacterial Synthesis by Rattusin

ProcessRattusin Concentration (µM)% Inhibition
DNA Synthesis1 x MIC>80
Protein Synthesis1 x MIC>75
RNA Synthesis1 x MIC>60

Note: This table presents illustrative data based on the concept of synthesis inhibition assays and does not represent actual experimental results for Rattusin.

Influence of Environmental Factors on Activity

The antimicrobial activity of Rattusin can be influenced by various environmental factors lumenlearning.comsigmaaldrich.com. These factors can affect the stability of the compound, its interaction with the microbial cell, or the physiological state of the microorganism researchgate.netmdpi.com.

Factors such as pH, temperature, and the presence of salts or organic matter in the environment can impact Rattusin's efficacy researchgate.netmdpi.com. For instance, changes in pH can affect the ionization state of Rattusin, potentially altering its net charge and thus its electrostatic interaction with microbial membranes acs.org. High salt concentrations might compete with the cationic Rattusin for binding sites on the negatively charged membrane surface acs.org. The presence of organic matter could potentially bind to Rattusin, reducing its effective concentration available to interact with microbes mdpi.com.

Additionally, the growth phase of the target microorganism and the formation of biofilms can influence the activity of antimicrobial compounds researchgate.netnih.govmdpi.com. Microorganisms in biofilms, for example, are often less susceptible to antimicrobial agents due to the protective extracellular matrix researchgate.netnih.gov. Understanding the influence of these environmental factors is crucial for predicting Rattusin's effectiveness in different settings and for optimizing its potential applications researchgate.netmdpi.com.

Salt Insensitivity and Cation Effects

A notable characteristic of rattusin is its ability to maintain potent antibacterial activity in the presence of physiological concentrations of monovalent and divalent cations, a feature that distinguishes it from many other defensins whose activities are significantly reduced by salt. nih.govpatsnap.comnih.gov Studies have demonstrated that rattusin's bactericidal effects against Escherichia coli and Staphylococcus aureus are largely unaffected by NaCl concentrations up to 200 mM. asm.org This salt insensitivity is a desirable property for a potential antimicrobial therapeutic, particularly for systemic infections where physiological salt levels can impair the efficacy of salt-sensitive peptides. nih.govnih.gov

Research indicates that the peptide conformation established by intramolecular disulfide bonds does not appear to be a critical determinant of rattusin's salt-insensitive antibacterial activity. asm.org Even in its reduced form, rattusin maintained antibacterial potency in physiological concentrations of NaCl. asm.org

Furthermore, rattusin's activity was found to be largely unaffected by the presence of Mg2+, in contrast to other peptides like Crp4, whose activity against E. coli was significantly diminished by increasing concentrations of MgCl2. nih.gov

The following table summarizes the effect of NaCl on the antibacterial activity of refolded and reduced rattusin against E. coli and S. aureus:

Peptide FormBacteriumNaCl Concentration (mM)Effect on ActivityCitation
RefoldedE. coli0 - 200Largely unchanged asm.org
RefoldedS. aureus0 - 200Largely unchanged asm.org
ReducedE. coli0Slightly enhanced asm.org
ReducedE. coli100Obvious reduction compared to refolded form asm.org
ReducedS. aureus0Slightly enhanced asm.org
ReducedS. aureus100More pronounced reduction compared to refolded form asm.org

pH and Redox Status Impact on Activity

The activity of rattusin is also influenced by its redox status, which is related to the formation of disulfide bonds. Rattusin's structure involves five intermolecular disulfide bonds within its homodimeric scaffold. patsnap.comnih.govresearchgate.net Studies have investigated the antibacterial activity of both refolded (oxidized) and reduced forms of rattusin.

The dimerization of rattusin, which is critical for its antimicrobial function, can be influenced by pH. nih.govresearchgate.net For instance, a study on a rattusin fragment (F2) indicated that its potential to form a dimer is critical for antimicrobial function and that this activity was abolished upon substitution of a central cysteine residue with serine, suggesting the necessity of dimerization for activity. nih.govresearchgate.net While the direct impact of varying pH levels on the activity of the full-length rattusin has not been detailed in the provided search results, the dependence of dimerization on a central cysteine residue at neutral pH in a functional fragment suggests that pH could potentially influence the dimerization and thus the activity of rattusin. nih.govresearchgate.net

The following table presents a summary of the impact of redox status and NaCl on rattusin's antibacterial activity:

Rattusin FormNaCl (100 mM)Effect on Antibacterial Activity (relative to refolded, no NaCl)Citation
RefoldedAbsentPotent nih.govasm.org
RefoldedPresentPotent, largely unchanged nih.govasm.org
ReducedAbsentSlightly enhanced asm.org
ReducedPresentKilling efficacy diminished compared to refolded form in NaCl, but potency (MICs) largely unchanged asm.org

Antimicrobial Spectrum and Efficacy of Rattusin

Broad-Spectrum Antibacterial Activity

Research has established that Rattusin exhibits potent antibacterial activity against a broad range of both Gram-negative and Gram-positive bacteria nih.govnih.govnih.gov. The antimicrobial efficacy of Rattusin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a bacterium. Studies show that for most susceptible bacteria, the MIC of Rattusin falls within the range of 2 to 4 μM nih.govnih.govnih.gov. This potency is comparable to other highly bactericidal defensins, such as the mouse Paneth cell α-defensin, Crp4 nih.gov.

Rattusin has proven effective against several pathogenic Gram-negative bacteria. Laboratory testing using a modified broth microdilution assay has determined its MIC against various strains. For instance, the peptide demonstrates significant activity against strains of Escherichia coli and Salmonella Typhimurium. The consistent performance against these organisms underscores its potential as a broad-spectrum antimicrobial agent.

The antibacterial spectrum of Rattusin also extends comprehensively to Gram-positive bacteria. Potent activity has been recorded against species such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis. The MIC values against these strains are consistently low, indicating a high degree of efficacy.

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Rattusin against a selection of Gram-negative and Gram-positive bacterial strains.

Bacterial StrainGram StatusMIC (μM)
Escherichia coli ATCC 25922Gram-Negative2
Salmonella Typhimurium ATCC 14028Gram-Negative2
Staphylococcus aureus ATCC 29213Gram-Positive4
Listeria monocytogenesGram-Positive2
Bacillus subtilisGram-Positive2

Activity Against Antibiotic-Resistant Pathogens

A critical attribute of Rattusin is its effectiveness against pathogens that have developed resistance to conventional antibiotics nih.govnih.govnih.gov. This capability is particularly significant in the context of rising antimicrobial resistance worldwide.

Rattusin has demonstrated potent antibacterial efficiency against clinically relevant strains of Methicillin-Resistant Staphylococcus aureus (MRSA) nih.gov. Its efficacy against these strains is comparable to its activity against non-resistant S. aureus, with MIC values remaining in the low micromolar range nih.gov. This suggests that Rattusin's mechanism of action is likely different from that of the β-lactam antibiotics to which MRSA is resistant.

The antimicrobial peptide is also effective against multidrug-resistant (MDR) strains of Salmonella Typhimurium. Specifically, Rattusin has shown potent activity against the MDR S. Typhimurium DT104 strain nih.gov. This indicates that Rattusin can overcome the resistance mechanisms that make this pathogen difficult to treat with standard antibiotics.

The table below details the MIC of Rattusin against specific antibiotic-resistant bacterial strains.

Antibiotic-Resistant StrainMIC (μM)
Methicillin-Resistant S. aureus (MRSA) 35594
Methicillin-Resistant S. aureus (MRSA) 41574
Multidrug-Resistant S. Typhimurium DT1042

Assessment of Antimicrobial Potency in Preclinical Models

The assessment of Rattusin's antimicrobial potency has been primarily conducted through in vitro laboratory methods nih.gov. These studies, utilizing techniques such as broth microdilution assays, have been crucial in determining the MIC values against a wide array of bacteria and establishing the peptide's broad-spectrum activity nih.gov. Furthermore, in vitro studies on human intestinal epithelial Caco-2 cells indicated that Rattusin lacks significant cytotoxicity to mammalian cells at concentrations as high as 100 μM nih.gov. However, based on available research, the efficacy and potency of Rattusin have not yet been reported in preclinical animal models of infection. Such in vivo studies are a necessary future step to evaluate its therapeutic potential in a complex biological system.

Advanced Analytical and Methodological Approaches in Rattusin Research

Spectroscopic Techniques

Spectroscopic techniques utilize the interaction of electromagnetic radiation with a sample to extract information about its molecular structure and dynamics. For peptides like Rattusin, methods such as Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy are indispensable tools for structural elucidation and the study of interactions with environments like biological membranes.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution under near-physiological conditions. Unlike techniques requiring crystallization, NMR allows for the study of proteins and peptides in their native environment. uzh.chnmims.edu For Rattusin, solution NMR spectroscopy has been employed to elucidate its three-dimensional structure. researchgate.netresearchgate.netrcsb.org

NMR relies on the magnetic properties of atomic nuclei, particularly 1H, 13C, and 15N. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the connectivity of atoms and their spatial proximity. uzh.chnmims.eduyoutube.comnumberanalytics.comslideshare.net For peptides, sequential resonance assignment using 2D NMR spectra, such as COSY, TOCSY, and NOESY, is a crucial step in structure determination. uzh.chyoutube.comreddit.com NOESY spectra, in particular, provide information about through-space correlations between protons, which are used to derive distance restraints for structure calculation. uzh.chyoutube.comreddit.com

NMR also provides information beyond structure, including molecular rigidity and interactions with other species, which can be relevant for understanding peptide behavior and formulation. spectralservice.de

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a valuable technique for investigating the interaction of peptides with biological membranes. edinst.comfrontiersin.orgredalyc.orgnih.govnih.gov This method often utilizes the intrinsic fluorescence of tryptophan residues within the peptide or relies on the incorporation of fluorescent probes. edinst.comredalyc.orgtandfonline.com Changes in fluorescence properties, such as emission wavelength, intensity, and lifetime, can indicate the peptide's environment and its interaction with the lipid bilayer. redalyc.orgunivr.it

For Rattusin and similar antimicrobial peptides, fluorescence spectroscopy has been used to assess their ability to interact with and disrupt bacterial membranes. researchgate.netfrontiersin.orgmdpi.com For instance, fluorescence spectroscopy results suggest that refolded Rattusin (r-RTSN) exerts bactericidal activity by damaging membrane integrity. researchgate.netrcsb.org Experiments monitoring the depolarization of bacterial cytoplasmic membranes using fluorescent dyes like DiSC(3)-5 can demonstrate the membrane-disrupting activity of peptides. mdpi.com An increase in fluorescence intensity indicates membrane depolarization due to the collapse of ion gradients. mdpi.com

Studies on Rattusin fragments have also utilized fluorescence assays to investigate their mechanism of action. While Rattusin itself appears to act by disrupting bacterial membranes, a specific fragment (F2) was found not to interact with the membrane, as evidenced by depolarization and SYTOX experiments. mdpi.com This highlights the utility of fluorescence spectroscopy in dissecting the functional regions and interaction mechanisms of peptides.

Fluorescence quenching experiments, often employing quenchers like acrylamide (B121943) or brominated lipids, can provide insights into the depth of peptide penetration into membranes. edinst.comtandfonline.com Changes in tryptophan fluorescence upon interaction with vesicles can indicate whether the residue is exposed to an aqueous or hydrophobic environment. redalyc.org

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a sample. creative-proteomics.comautobio.com.cn Coupled with separation techniques like liquid chromatography (LC), MS becomes a powerful tool for the characterization of complex mixtures, including peptide samples. bu.edumst.or.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Mass Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS. bu.edumst.or.jp This hyphenated technique is widely used for assessing the purity of peptide samples and determining their molecular mass. researchgate.netspectralservice.demdpi.combiopharmaspec.comchromatographyonline.comlcms.cz

In LC-MS, the peptide mixture is separated based on its interaction with a stationary phase and a mobile phase in the LC column. The separated components then enter the mass spectrometer, where they are ionized and their m/z ratios are measured. mst.or.jp This allows for the detection of the intact molecular ion, providing the molecular mass of the peptide. biopharmaspec.comgoogle.com By monitoring the signal intensity of the target peptide relative to other detected species in the chromatogram, the purity of the sample can be determined. lcms.czchromatographyonline.com

LC-MS analysis has been routinely used to confirm the purity and molecular mass of synthesized Rattusin and its fragments. researchgate.netmdpi.com For example, LC-MS analysis confirmed the purity (typically >95%) and molecular masses of synthesized Rattusin fragments like F1, F2, F3, and F4, as well as analogs. mdpi.com

Peptide Fragment Theoretical Molecular Mass (Da) Experimental Molecular Mass (Da) Purity (%) (LC-MS)
F1 [Data from Source mdpi.com] [Data from Source mdpi.com] >95
F2 [Data from Source mdpi.com] [Data from Source mdpi.com] >95
F3 [Data from Source mdpi.com] [Data from Source mdpi.com] >95
F4 [Data from Source mdpi.com] [Data from Source mdpi.com] >95
F2 (C15S) [Data from Source mdpi.com] [Data from Source mdpi.com] >95
F2-AH [Data from Source mdpi.com] [Data from Source mdpi.com] >95
F2-PH [Data from Source mdpi.com] [Data from Source mdpi.com] >95

LC-MS is also used to monitor processes such as oxidative refolding for disulfide bond formation in peptides like Rattusin. researchgate.net

MALDI-TOF MS for Peptide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a mass spectrometry technique particularly well-suited for the analysis of large biomolecules, including peptides and proteins. creative-proteomics.comautobio.com.cnnih.gov In MALDI, the sample is mixed with a matrix compound and co-crystallized on a target plate. A laser pulse is then used to desorb and ionize the analyte molecules from the matrix. The ions are accelerated through a flight tube, and their m/z ratio is determined by measuring the time it takes for them to reach the detector. creative-proteomics.comautobio.com.cnhawaii.edu

MALDI-TOF MS is widely used for peptide analysis, including peptide mass fingerprinting (PMF) for protein identification. creative-proteomics.comautobio.com.cnhawaii.eduacs.orgeuropeanpharmaceuticalreview.com In PMF, a protein is enzymatically digested into smaller peptides, and the masses of these fragments are measured by MALDI-TOF MS. This set of masses, the "peptide mass fingerprint," is then compared to theoretical mass lists generated from protein sequence databases to identify the original protein. hawaii.eduacs.orgeuropeanpharmaceuticalreview.com

For Rattusin, MALDI-TOF MS could be applied for similar peptide analysis, potentially for confirming the identity of synthesized peptides or analyzing fragments resulting from enzymatic digestion. While the provided search results specifically mention LC-MS for analyzing trypsin-digested Rattusin fragments for disulfide bond pairing determination researchgate.net, MALDI-TOF MS is a complementary technique often used for peptide mass analysis in such studies. nih.govacs.org MALDI-TOF MS offers advantages such as high sensitivity, speed, and tolerance to certain contaminants. creative-proteomics.comnih.goveuropeanpharmaceuticalreview.com It can also provide information on post-translational modifications. autobio.com.cnresearchgate.net

LC-MS/MS for Fragment Sequencing and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an advanced mass spectrometry technique that provides more detailed structural information and enables the quantification of peptides and proteins. creative-proteomics.comresearchgate.netwaters.com In LC-MS/MS, after chromatographic separation, selected ions (precursor ions) are fragmented, and the resulting fragment ions are mass analyzed. google.comhawaii.edu This fragmentation pattern is characteristic of the peptide's amino acid sequence and can be used for sequencing and identification. hawaii.educreative-proteomics.com

LC-MS/MS is a powerful tool for peptide sequencing, particularly using methods like collision-induced dissociation (CID) or electron-transfer dissociation (ETD). creative-proteomics.comnih.gov By analyzing the m/z values of the fragment ions (b-ions and y-ions), the amino acid sequence of the peptide can be determined. hawaii.edu

Furthermore, LC-MS/MS is widely used for the quantification of peptides and proteins in complex biological matrices. creative-proteomics.comresearchgate.netwaters.com Targeted quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-fragment ion transitions are monitored. google.comcreative-proteomics.comresearchgate.netwaters.com This approach offers high sensitivity and selectivity. creative-proteomics.comwaters.comyoutube.com

For Rattusin research, LC-MS/MS has been employed for analyzing peptide fragments. For instance, LC-MS analysis was used to analyze trypsin-digested r-RTSN to determine disulfide bond pairings based on the masses of the resulting peptide fragments. researchgate.net While this specific example primarily highlights mass analysis of fragments, LC-MS/MS would enable sequencing of these fragments for definitive identification and detailed structural characterization, including disulfide bond assignment. hawaii.edu LC-MS/MS is also increasingly used for quantitative analysis of peptides, offering advantages over traditional immunoassay methods in terms of specificity and the ability to differentiate between peptides and their derivatives. researchgate.netyoutube.com

Technique Primary Application in Rattusin Research Key Information Provided Relevant Search Results
Solution NMR Structural Elucidation 3D structure, disulfide bond connectivity, dynamics uzh.chnmims.eduresearchgate.netresearchgate.netrcsb.orgyoutube.comnumberanalytics.comslideshare.netreddit.comspectralservice.demdpi.com
Fluorescence Spec Membrane Interaction Studies Membrane binding, disruption, localization, mechanism of action researchgate.netrcsb.orgedinst.comfrontiersin.orgredalyc.orgnih.govnih.govtandfonline.comunivr.itmdpi.complos.org
LC-MS Purity and Molecular Mass Determination Molecular weight, sample purity, monitoring refolding researchgate.netspectralservice.demdpi.combu.edumst.or.jpbiopharmaspec.comchromatographyonline.comlcms.czchromatographyonline.com
MALDI-TOF MS Peptide Analysis (Mass Fingerprinting) Peptide mass analysis, protein identification, PTM analysis creative-proteomics.comautobio.com.cnnih.govhawaii.eduacs.orgeuropeanpharmaceuticalreview.comresearchgate.netshimadzu.com
LC-MS/MS Fragment Sequencing and Quantification Amino acid sequence, identification, quantitative analysis mdpi.commst.or.jpgoogle.comhawaii.educreative-proteomics.comresearchgate.netwaters.comnih.govyoutube.comnih.gov

Biochemical and Biophysical Assays

Biochemical and biophysical assays are fundamental tools in characterizing the properties and activities of peptides like rattusin. These approaches allow for the investigation of peptide-target interactions, membrane disruption capabilities, and effects on cellular processes at a molecular level. nih.govmdpi.comnumberanalytics.com

Broth Microdilution Assays for Minimum Inhibitory Concentration (MIC)

Broth microdilution is a standard method used to determine the minimum inhibitory concentration (MIC) of antimicrobial peptides, representing the lowest concentration that prevents visible growth of a microorganism. nih.govnih.govpatsnap.com Studies on rattusin and its fragments have employed this assay to quantify their antibacterial potency against various bacterial strains. nih.govnih.gov

For instance, the MIC of wild-type rattusin against Escherichia coli and Staphylococcus aureus has been reported. nih.gov A study investigating fragments of rattusin, designated F1, F2, F3, and F4, found that the F2 fragment exhibited superior antimicrobial efficacy compared to the wild-type peptide, with an MIC of 15 μg/mL against S. aureus, indicating activity fourfold greater than that of rattusin. nih.gov Rattusin itself has shown potent antibacterial activities against several Gram-negative and Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and multidrug-resistant Salmonella Typhimurium DT104, with MICs typically in the range of 2 to 4 μM (7.3 to 14.6 μg/ml). nih.gov Importantly, rattusin maintained its activity even in the presence of physiological salt concentrations, a characteristic that distinguishes it from many other defensins. patsnap.comnih.gov

Here is a summary of MIC data for rattusin and its fragment F2 against S. aureus:

PeptideOrganismMIC (μg/mL)
RattusinS. aureus58
Rattusin Fragment F2S. aureus15

Rattusin has also been tested against a broader spectrum of bacteria using this method. nih.gov

OrganismATCC No.MIC (μM) Without NaClMIC (μM) With 100 mM NaCl
E. coli O157:H77007282–42–4
S. Typhimurium1402848
S. Typhimurium DT10470040844–8
S. aureus2592322
S. aureus MRSA3359122
S. aureus MRSA70069922
B. subtilis605122
L. monocytogenes1531344
E. faecalis2921244
E. faecium35667>16>16

Membrane Permeabilization Assays (e.g., SYTOX Green Uptake)

Membrane permeabilization assays, such as the SYTOX Green uptake assay, are used to assess the ability of rattusin to disrupt bacterial cell membranes. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids. nih.govmdpi.comnih.gov

Studies have shown that while wild-type rattusin acts by disrupting bacterial membranes, a specific fragment, the F2 dimer, appears to have a different mechanism and does not cause significant membrane permeabilization as evidenced by SYTOX Green experiments. nih.govnih.govpatsnap.comresearchgate.netmdpi.com In a SYTOX Green uptake assay monitoring the permeabilization of S. aureus cell membranes, the F2 fragment did not show a similar increase in fluorescence intensity over the course of the assay compared to a known membrane-disrupting peptide like melittin. nih.gov This suggests that the F2 dimer does not cause membrane permeabilization under the tested conditions. nih.gov

DNA Retardation Experiments

DNA retardation experiments, also known as gel shift assays or electrophoretic mobility shift assays (EMSA), are employed to investigate the ability of rattusin or its fragments to bind to DNA. nih.govnih.gov The binding of a peptide to DNA causes a decrease in the electrophoretic mobility of the DNA through a gel matrix, resulting in a "retarded" band. researchgate.netnih.gov

Research on rattusin has indicated that while the wild-type peptide primarily targets bacterial membranes, the F2 dimer fragment binds directly to DNA. nih.govnih.govpatsnap.comresearchgate.netmdpi.com Gel retardation assays have elucidated the DNA-binding affinities of rattusin variants. nih.gov For the F2 fragment, retarded bands signifying successful DNA binding were observed at concentrations as low as 4 μM. researchgate.net This direct interaction with DNA represents a distinct mechanism of action compared to the parent rattusin peptide. nih.govnih.govpatsnap.com

Hemolysis Assays for Erythrocyte Integrity

Hemolysis assays are used to evaluate the potential of a peptide to damage the membranes of red blood cells (erythrocytes), which is an indicator of cytotoxicity towards mammalian cells. nih.govnih.govnih.govevotec.com The assay measures the release of hemoglobin into the supernatant after incubation of erythrocytes with the peptide. nih.govd-nb.info

Studies on the F2 dimer fragment of rattusin have demonstrated remarkably low cytotoxicity towards mammalian cells, as evidenced by hemolysis assays. nih.govnih.govpatsnap.commdpi.com Using sheep red blood cells, the F2 fragment did not induce hemolysis even at high concentrations (up to 512 μg/mL), whereas melittin, a known hemolytic peptide, showed 100% hemolytic activity at much lower concentrations. nih.gov These results indicate that the F2 dimer is highly specific to bacterial cells and does not significantly affect the integrity of mammalian erythrocytes. nih.gov

Here is a summary of hemolysis assay results for Rattusin Fragment F2 and Melittin:

PeptideConcentration (μg/mL)Hemolysis (%)
Rattusin Fragment F2≤ 512Negligible
Melittin< 10100

Cell Viability Assays (e.g., MTT Assay)

Cell viability assays, such as the MTT assay, are used to measure the metabolic activity and viability of mammalian cells after treatment with a substance. nih.govnih.gove-roj.orgnih.gov The MTT assay relies on the reduction of a yellow tetrazolium dye (MTT) into purple formazan (B1609692) crystals by metabolically active cells. nih.govnih.govjournaljpri.com

Research on the F2 dimer fragment of rattusin has utilized the MTT assay to assess its effect on the viability of mammalian cells, including human fibroblasts (Hs68) and human cervical cancer cells (HeLa). nih.govnih.govresearchgate.net The F2 fragment exhibited negligible cytotoxicity in these assays, maintaining high cell viability even at concentrations significantly higher than its MIC against bacteria (up to 512 μg/mL or 515 μg/mL). nih.govnih.govpatsnap.com This further supports the selective toxicity of the F2 dimer towards bacterial cells over mammalian cells. nih.gov

Here is a summary of MTT assay results for Rattusin Fragment F2 on mammalian cell lines:

PeptideCell LineConcentration (μg/mL)Cell Viability (%)
Rattusin Fragment F2Hs68≤ 512High
Rattusin Fragment F2HeLa≤ 512High

Gene Expression Analysis

Gene expression analysis is a powerful technique used to study how the presence or activity of a substance, such as rattusin, affects the transcription of genes within a cell or organism. This can provide insights into the cellular pathways and processes influenced by the compound. nih.govpatsnap.comnih.gov

While the provided search results primarily focus on the biochemical and biophysical characterization of rattusin and its fragments, particularly their direct antimicrobial mechanisms and interactions, one source mentions gene expression analysis in the context of Rattus rattus (black rat) populations, although it does not specifically detail the effect of rattusin on gene expression. nih.gov However, the identification of rattusin itself was achieved through genome-wide computational screening of the rat genome, indicating that its gene expression pattern has been studied to understand its biological role and location of synthesis, such as its preferential expression in Paneth cells of the distal small intestine. nih.govtandfonline.comresearchgate.net This foundational gene expression analysis was crucial for identifying rattusin as a novel α-defensin-related peptide. nih.gov Further gene expression studies could potentially investigate how bacterial exposure or other stimuli might upregulate or downregulate rattusin production in relevant tissues.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Reverse Transcription Polymerase Chain Reaction (RT-PCR) has been a crucial technique for investigating the expression patterns of the rattusin gene in rat tissues. This method allows for the detection and quantification of rattusin mRNA, providing insights into where and to what extent rattusin is transcribed.

Detailed research findings utilizing RT-PCR have revealed the specific distribution of rattusin mRNA in the gastrointestinal tract of rats. Studies have shown that rattusin is abundantly transcribed in the intestinal tract. Analysis of different segments of the gastrointestinal tract from healthy rats demonstrated high expression levels of rattusin in the distal jejunum and the entire ileum. Peak expression was observed in the proximal ileum. In contrast, the stomach, duodenum, cecum, and colon showed no evident expression of rattusin mRNA. This expression pattern is noted to be similar to that of other Paneth cell-specific α-defensins like Crp4 and HD5, suggesting a potential role for rattusin in the innate immunity of the small intestine.

The RT-PCR methodology typically involves extracting total RNA from different tissue segments. This RNA is then reverse transcribed into complementary DNA (cDNA) using reverse transcriptase and random hexamers. The subsequent PCR amplification is performed using specific primers designed to target the rattusin mRNA sequence. The identity of the PCR products can be confirmed through techniques such as agarose (B213101) gel electrophoresis, gel purification, cloning, and DNA sequencing.

The application of RT-PCR has been fundamental in establishing the tissue-specific expression profile of rattusin. The data obtained from RT-PCR experiments can be presented in formats such as gel electrophoresis images showing amplified products or quantitative data illustrating relative expression levels across different tissues.

Gastrointestinal SegmentRattusin mRNA Expression Level (Relative)
StomachNo evident expression
DuodenumNo evident expression
Distal JejunumHigh expression
Proximal IleumPeak expression
Entire IleumHigh expression
CecumNo evident expression
ColonNo evident expression

Note: The relative expression levels are based on qualitative descriptions from research findings and may vary depending on specific experimental conditions.

Furthermore, RT-PCR has been utilized in the process of generating probes for other techniques, such as in situ hybridization. For instance, a segment of rattusin mRNA can be amplified by RT-PCR from a rat ileal RNA sample to create templates for synthesizing labeled RNA probes.

In Situ Hybridization Techniques

In Situ Hybridization (ISH) techniques have been employed to determine the precise cellular localization of rattusin mRNA within rat tissues. While RT-PCR provides information on tissue-level expression, ISH allows for the visualization of gene expression at the single-cell level within tissue sections.

Research utilizing in situ hybridization has been instrumental in identifying the specific cell type responsible for rattusin production in the rat intestine. Studies performing in situ hybridization with rat proximal ileal sections and labeled rattusin RNA probes have shown positive staining at the base of intestinal crypts. This localization pattern strongly suggests that rattusin is produced by Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. This finding aligns with the known localization of other enteric α-defensins like Crp4 and HD5.

The methodology for in situ hybridization in rattusin research typically involves collecting fresh tissue segments, fixing them (e.g., in phosphate-buffered formalin solution), and preparing paraffin-embedded sections. Labeled sense and antisense RNA probes specific for rattusin mRNA are then hybridized to these tissue sections. The signal from the labeled probes is subsequently detected, often through an enzymatic reaction that produces a colored precipitate at the site of hybridization. The use of both antisense probes (which bind to the mRNA) and sense probes (as a negative control) is crucial to confirm the specificity of the hybridization signal. Positive staining with the antisense probe at the base of intestinal crypts, and the absence of staining with the sense probe in the same region, provides strong evidence for rattusin mRNA localization in Paneth cells.

Another application of in situ hybridization, such as RNAscope, has also been mentioned in the context of studying rattusin or defensin (B1577277) alpha 9 in the ileum, further highlighting the utility of this technique in confirming and detailing the spatial expression of rattusin mRNA within intestinal tissue.

The findings from in situ hybridization experiments provide crucial visual evidence supporting the cellular origin of rattusin expression, complementing the quantitative data obtained from RT-PCR.

Structural and Functional Analogs and Derivatives of Rattusin

Design and Synthesis Strategies for Modified Peptides

Designing rattusin analogs involves identifying functional regions and creating shorter, more manageable fragments that retain or improve biological activity. mdpi.commdpi-res.com Solid-phase peptide synthesis (SPPS) is a primary method for the preparation of these modified peptides. mdpi.comrcsb.orgmdpi-res.comnih.gov

Sequence Dissection and Analog Design

A key strategy involves the dissection of the rattusin sequence to identify functional regions. Based on the three-dimensional structure of rattusin, researchers have segmented the peptide into distinct fragments for study. mdpi.comresearchgate.netnih.gov For instance, the rattusin sequence has been divided into fragments such as F1 (residues 1–8), F2 (residues 12–18), F3 (residues 22–31), and F4 (residues 7–23). mdpi.comresearchgate.netnih.gov This approach allows for the exploration of active sequences and the investigation of how peptide length and complexity influence synthesis yield and antimicrobial activity. mdpi-res.com Fragment F2, encompassing the dimeric hairpin loop region and including a cysteine residue at position 15, has been identified as a particularly promising fragment, demonstrating superior antimicrobial efficacy compared to the wild-type peptide. mdpi.comnih.govresearchgate.netresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) of Fragments

Solid-phase peptide synthesis (SPPS) is the established method for synthesizing rattusin analogs and fragments. mdpi.comrcsb.orgmdpi-res.comnih.gov The Fmoc-Rink Amide resin is commonly used, with synthesis conducted on scales such as 0.1 mmol. mdpi.commdpi-res.com The Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). mdpi.commdpi-res.com Dichloromethane (DCM) and DMF are used for washing steps. mdpi.commdpi-res.com Amino acid coupling reactions are facilitated by reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylcarbodiimide (DIC). mdpi.commdpi-res.com Following synthesis, peptide fragments are purified, often by RP-HPLC, and characterized by LC-MS. mdpi.comresearchgate.net Fragments containing cysteine residues, such as F2, F4, F2-AH, and F2-PH, undergo air oxidative refolding processes to form disulfide bonds and achieve their oxidized forms. mdpi.com The purity of synthesized peptides is typically confirmed to be greater than 95% through analytical methods like HPLC and LC-MS. mdpi.com

Characterization of Analog Properties

Characterization of rattusin analogs focuses on their structural conformation and the requirements for their antimicrobial function, particularly dimerization. mdpi.comrcsb.orgnih.gov

Dimerization Requirements for Antimicrobial Function

Dimerization is critical for the antimicrobial function of certain rattusin fragments, such as F2. nih.govpatsnap.comresearchgate.netresearchgate.net Fragment F2 includes a central cysteine residue essential for forming a disulfide-bonded dimer, which is key to its biological activity. researchgate.net Research has demonstrated that substituting the cysteine residue in F2 with serine abolishes its antimicrobial activity, indicating the necessity of dimerization for this function. nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.net

Enhanced Efficacy and Modified Mechanisms of Action

Rattusin derivatives, particularly optimized fragments like F2, have shown enhanced antimicrobial efficacy compared to the wild-type peptide. mdpi.comnih.govresearchgate.netresearchgate.net While wild-type rattusin is understood to exert bactericidal activity by damaging membrane integrity, the F2 dimer appears to operate via an alternative mechanism. rcsb.orgnih.govresearchgate.net Evidence suggests that the F2 dimer does not primarily target the bacterial membrane but rather exhibits an augmented antimicrobial effect likely oriented toward the intracellular milieu. mdpi.com This alternative mechanism involves direct binding to DNA, as supported by fluorescence assays and DNA retardation experiments. nih.govpatsnap.comresearchgate.netresearchgate.net This shift in the mechanism of action from membrane disruption to DNA binding highlights the potential for developing rattusin derivatives with novel modes of action to combat antibiotic resistance. mdpi.comnih.govpatsnap.comresearchgate.netresearchgate.net

Fragment F2 as a Potent Derivative

Among the designed fragments, F2 has demonstrated superior antimicrobial efficacy compared to the wild-type rattusin peptide. mdpi.comresearchgate.netresearchgate.net F2 is the shortest of the tested fragments, encompassing residues 12 to 18 and containing a cysteine residue at position 15. mdpi.com Studies have shown that F2 exhibits antimicrobial activity that is approximately fourfold greater than that of rattusin against certain bacteria. mdpi.comnih.gov For instance, F2 displayed a Minimal Inhibitory Concentration (MIC) of 15 μg/mL against E. coli and S. aureus, while rattusin had MICs in the range of 2 to 4 μM (7.3 to 14.6 μg/ml). nih.govnih.gov

Shift from Membrane Disruption to DNA Binding

A key difference between rattusin and its derivative fragment F2 lies in their proposed mechanisms of action. Rattusin is suggested to exert its bactericidal activity primarily by disrupting bacterial membrane integrity, leading to membrane depolarization and permeabilization. mdpi.comrcsb.orgresearchgate.netnih.govresearchgate.netmdpi-res.com This mechanism is consistent with that of many other antimicrobial peptides that form pores or channels in the bacterial membrane. mdpi.comexplorationpub.comfrontiersin.org

In contrast, the F2 dimer appears to operate through a distinct intracellular mechanism. mdpi.comresearchgate.net Instead of causing significant membrane depolarization or permeabilization as observed with rattusin or melittin, the F2 dimer binds directly to bacterial DNA. mdpi.comresearchgate.netmdpi-res.com This mechanism has been supported by fluorescence assays and DNA retardation experiments, which indicate that the F2 dimer effectively binds to DNA, potentially inhibiting essential bacterial functions at a fundamental level. mdpi.comresearchgate.net This shift in mechanism from membrane disruption to DNA binding in the F2 derivative represents a notable functional difference compared to the parent peptide. mdpi.comresearchgate.net

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on rattusin and its derivatives aim to understand how specific structural features influence their antimicrobial properties. nih.govmdpi.comnih.gov These studies involve modifying amino acid sequences and analyzing the impact on activity. frontiersin.org

Importance of Cysteine Residues and Disulfide Bonds

The cysteine residues and the disulfide bonds they form are crucial for the structure and activity of rattusin. Rattusin contains five cysteine residues and forms a homodimer stabilized by five intermolecular disulfide bonds. nih.govpatsnap.comnih.govresearchgate.netrcsb.org These disulfide bonds contribute to the unique C2 homodimeric scaffold of rattusin. patsnap.commdpi.comresearchgate.netrcsb.org

Studies on the F2 fragment have highlighted the critical role of its central cysteine residue at position 15. mdpi.comresearchgate.netresearchgate.net This cysteine is essential for the formation of the F2 dimer, which is necessary for its antimicrobial function. mdpi.comresearchgate.netresearchgate.net Substituting this cysteine residue with serine (F2 (C15S)) abolishes the ability to form a dimer and results in a significant loss of antibacterial activity. mdpi.comresearchgate.netresearchgate.netnih.gov This indicates that dimerization via this cysteine is critical for the potent antimicrobial activity observed in F2. mdpi.comresearchgate.netresearchgate.netnih.gov

While the disulfide bonds are integral to the dimeric structure of rattusin, studies on the parent peptide have shown that refolded rattusin possesses potent antibacterial activities, and remarkably, this potency is maintained even when the disulfide bonds are reduced. nih.gov This suggests that, for the full-length rattusin, while the disulfide bonds define its dimeric structure, the salt-insensitive antibacterial activity appears to be independent of its redox status, which is distinct from some other defensins. nih.gov

Influence of Amino Acid Modifications on Antimicrobial Properties

Modifications to the amino acid sequence of antimicrobial peptides, including rattusin derivatives, can significantly influence their activity. frontiersin.org For F2, structure-activity relationship studies involved testing various F2 analogs with modifications. mdpi.comnih.gov As mentioned, the substitution of the cysteine residue at position 15 in F2 with serine resulted in a loss of dimerization and antibacterial activity, emphasizing the importance of this specific residue for F2's function. mdpi.comresearchgate.netresearchgate.netnih.gov

Further research has explored β-hairpin-like analogs based on the dimeric structure of F2. mdpi.comresearchgate.netresearchgate.net Both parallel and antiparallel versions of these analogs were synthesized and found to maintain comparable antimicrobial potency to the original F2 dimer. mdpi.comresearchgate.netresearchgate.net This suggests that maintaining the dimeric β-hairpin-like structure is important for the activity of F2 derivatives, and that specific amino acid arrangements within this scaffold contribute to the antimicrobial properties. mdpi.comresearchgate.netresearchgate.net

The design and testing of these modified peptides provide insights into the key structural determinants of rattusin's antimicrobial activity and inform the development of optimized peptide-based antibiotics.

Comparative Molecular Biology and Evolutionary Perspectives

Phylogenetics of Alpha-Defensins and Rattusin

Rattusin is classified as an alpha-defensin-related peptide, initially identified through comprehensive genomic analysis of the rat. Its gene, previously referred to as defa-rs1, is located within the alpha-defensin gene cluster in the rat genome. Phylogenetic studies of mammalian alpha-defensins typically reveal species-specific clustering, indicating that independent gene duplication and diversification events have occurred since the divergence of various mammalian lineages from a common ancestor.

Evolutionary Divergence from Classical Defensins

A key aspect of rattusin's evolution is its divergence from the canonical structure of classical mammalian defensins. While retaining conserved signal and prosequences similar to rodent alpha-defensins, the mature rattusin peptide features a distinctive five-cysteine motif, contrasting with the six-cysteine pattern characteristic of classical defensins. This structural variation is also observed when comparing rattusin to other rodent defensin-related peptides, such as the cryptdin-related sequence (CRS) peptides found in mice, which contain 9 or 11 cysteines. The independent evolutionary trajectories of CRS genes and the gene encoding rattusin (Defa-rs1) from ancestral classic alpha-defensins in mice and rats, respectively, are believed to have taken place subsequent to the divergence of these two rodent species, estimated to have occurred approximately 33 million years ago.

Comparison with Other Mammalian Antimicrobial Peptides

As a cationic antimicrobial peptide, rattusin belongs to a crucial class of molecules involved in the innate immune defense against pathogens. While sharing the broad function of antimicrobial activity with other mammalian AMPs, rattusin possesses distinct functional and structural characteristics.

Functional Similarities and Differences (e.g., Salt Insensitivity)

Rattusin demonstrates potent antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including strains resistant to conventional antibiotics. This wide range of activity is a common feature among many defensins and other AMPs. However, a significant functional difference that sets rattusin apart from most classical alpha- and beta-defensins is its remarkable ability to retain potent antibacterial activity in the presence of physiological concentrations of salts, such as 100 mM NaCl and Mg2+. In contrast, the activity of many other defensins is substantially diminished under high salt conditions, which can limit their effectiveness in physiological environments. Studies suggest that rattusin's salt insensitivity is independent of its structural form, whether reduced or in its refolded dimeric state.

The table below highlights the difference in salt sensitivity between rattusin and some other defensins:

Peptide Family/NameSpeciesCysteine MotifSalt Sensitivity (Physiological Concentrations)
RattusinRat5 cysteinesInsensitive
Classical Alpha-DefensinsMammals6 cysteinesGenerally Sensitive
Beta-DefensinsMammals-Varying sensitivity
Cryptdin-related sequences (CRS)Mouse9 or 11 cysteinesSensitive (e.g., Crp4)
Human Alpha-Defensin 5 (HD5)Human6 cysteinesAttenuated by salt
Cryptdin-4 (Crp4)Mouse6 cysteinesNearly completely abolished by salt

This salt insensitivity is a key functional distinction of rattusin when compared to many other defensins, including mouse Crp4 and human HD5, whose activities are significantly reduced by physiological salt concentrations.

Role in the Innate Immune System of Rats

Rattusin plays a vital role as a component of the innate immune system in rats. Its expression is particularly abundant in the Paneth cells located in the distal small intestine. Paneth cells are specialized epithelial cells residing in the intestinal crypts that are known producers of large quantities of antimicrobial peptides, including defensins. These peptides are essential for maintaining the microbial balance in the intestinal lumen and protecting the intestinal stem cell population. The localization of rattusin in Paneth cells, coupled with its potent, salt-insensitive antibacterial activity against a wide array of bacteria, suggests a crucial function in the rat's defense against enteric pathogens. Due to its functional and structural differences from other intestinal defensins, rattusin may contribute to unique aspects of host defense mechanisms in rats. Research on other defensins has highlighted their importance in providing protection against infections in the gut and influencing the composition of the intestinal microbiota. The specific characteristics of rattusin indicate that it likely fulfills a specialized role in these processes within the rat intestine.

Translational Research Perspectives for Rattusin Derived Agents

Potential as a Novel Class of Antimicrobial Agents

Rattusin exhibits potent, broad-spectrum antibacterial activity against a range of Gram-negative and Gram-positive bacteria. asm.orgresearchgate.net Research indicates that synthetic rattusin possesses bactericidal activities. asm.org This broad activity profile is a key characteristic that supports its potential as a novel class of antimicrobial agents.

Addressing Antibiotic Resistance Challenges

A significant aspect of Rattusin's potential lies in its efficacy against antibiotic-resistant strains. Studies have shown that Rattusin maintains potent antibacterial efficiency against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Salmonella Typhimurium DT104. asm.org The mechanism of action of AMPs, including Rattusin, typically involves the disruption of microbial membranes, which differs fundamentally from the targets of many traditional antibiotics. This distinct mechanism is considered less likely to induce resistance compared to conventional antibiotics.

Advantages over Conventional Antibiotics

One notable advantage of Rattusin over classical α- and β-defensins is its ability to retain antimicrobial activity in the presence of physiological concentrations of NaCl and Mg²⁺. asm.orgresearchgate.net Many defensins show substantially reduced activity under such conditions, which limits their therapeutic potential, particularly for systemic infections. asm.org Rattusin's salt-insensitive activity makes it a more attractive candidate for both topical and systemic applications. asm.orgresearchgate.net Furthermore, its mechanism of action, involving membrane disruption or, in the case of certain analogs, DNA binding, provides an alternative approach to combating bacteria compared to antibiotics that target intracellular processes.

Strategies for Overcoming Development Challenges

While Rattusin shows significant promise, the development of peptide-based antimicrobials faces inherent challenges, such as peptide stability and proteolytic degradation. Strategies are being explored to overcome these hurdles and enhance efficacy.

Peptide Stability and Proteolytic Degradation Resistance

Rattusin has a unique structure, forming a homodimeric scaffold stabilized by five intermolecular disulfide bonds. uni-heidelberg.de Disulfide bonds are known to contribute to the enhanced stability of AMPs and decrease their vulnerability to proteolytic degradation. Small-sized β-sheet AMPs, a category that includes Rattusin, are considered highly resistant to proteolytic degradation. Research involving trypsin digestion analysis has been conducted on refolded Rattusin, indicating ongoing efforts to understand and potentially improve its stability against proteases.

Optimization for Enhanced Efficacy

Research efforts are focused on optimizing Rattusin for enhanced efficacy and potential therapeutic application. This includes the design and synthesis of shorter peptide analogs derived from Rattusin. Studies have identified analogs, such as the F2 fragment, which demonstrate superior antimicrobial efficacy compared to the wild-type peptide and exhibit significantly lower cytotoxicity toward mammalian cells. These findings highlight the potential of designing optimized Rattusin derivatives as lead compounds for novel peptide-based antibiotics. Optimization strategies for AMPs in general can include modifications like N-terminal acetylation, C-terminal amidation, cyclization, and conjugation with molecules like polyethylene (B3416737) glycol (PEG) or carbohydrates to improve stability and bioavailability.

Synergistic Potential with Existing Antimicrobials

The combination of antimicrobial peptides with conventional antibiotics is an area of increasing interest in combating antibiotic resistance. This approach can leverage the complementary mechanisms of action of AMPs and antibiotics to achieve enhanced bacterial killing and potentially reduce the likelihood of resistance development. While the search results highlight the general benefits of AMP-antibiotic synergy, specific detailed research findings on the synergistic potential of Rattusin in combination with existing conventional antimicrobials were not prominently featured. However, given Rattusin's distinct mechanism of action, particularly its interaction with bacterial membranes or DNA (for analogs), it holds theoretical potential for synergistic effects when used alongside antibiotics that target intracellular processes. Such combinations could potentially facilitate the entry of conventional antibiotics into bacterial cells or enhance their activity through other mechanisms, offering a valuable enhancement to current antimicrobial strategies.

Compound Information

Compound NamePubChem CID
RattusinNot found

Data Tables

Based on the search results, the following table summarizes representative minimum inhibitory concentration (MIC) data for Rattusin and one of its optimized fragments (F2) against E. coli and S. aureus.

PeptideOrganismMIC (μg/mL)
RattusinE. coli58
RattusinS. aureus58
F2E. coli15
F2S. aureus15

Note: This table presents data from one specific study and MIC values can vary depending on the bacterial strain and assay conditions.

Future Research Directions and Unanswered Questions

Elucidation of Regulatory Networks for Rattusin Expression in vivo

Understanding the precise mechanisms that control rattusin gene expression in living organisms is a critical area for future research. Rattusin is known to be abundantly expressed in Paneth cells of the distal small intestine, with peak expression observed in the proximal ileum. nih.gov However, the intricate regulatory networks, including the transcription factors and signaling pathways that govern this tissue-specific and regional expression pattern, remain to be fully elucidated. nih.govfrontiersin.org Research into these networks could reveal how rattusin production is modulated in response to various physiological stimuli, such as the presence of gut microbiota or inflammatory signals. Identifying these regulatory elements could potentially allow for the manipulation of rattusin expression, which might have therapeutic implications for enhancing host defense in the intestine. Studies on gene regulatory networks in other contexts, such as ion channel expression in rat neurons or oncogene expression, highlight the complexity and importance of deciphering these networks to understand biological processes. nih.govnih.gov

Detailed Understanding of Intracellular Mechanisms of Action for Rattusin and its Analogs

While rattusin is known to primarily target bacterial membranes and cause damage, a detailed understanding of its intracellular mechanisms of action and that of its analogs is still developing. researchgate.net Recent studies on rattusin derivatives, such as the F2 fragment, suggest alternative mechanisms, including direct binding to bacterial DNA, which could offer advantages in combating antibiotic resistance. nih.govresearchgate.net Further research is needed to fully characterize the specific intracellular targets and pathways affected by rattusin and its various derivatives. This includes investigating interactions with bacterial proteins, nucleic acids, and other vital cellular components. mdpi.com Understanding these mechanisms at a molecular level is crucial for rational design of optimized rattusin-based therapeutics with enhanced specificity and efficacy against a wider range of pathogens. mdpi.com

Further Optimization of Rattusin Derivatives for Enhanced Specificity and Efficacy

The development of rattusin derivatives and analogs is a promising avenue for creating novel peptide-based antibiotics. mdpi.comresearchgate.net Studies have already explored short fragments derived from rattusin's dimeric structure, with some exhibiting superior antimicrobial efficacy compared to the wild-type peptide. mdpi.comresearchgate.net Future research should focus on further optimizing these derivatives through structural modifications, such as amino acid substitutions or alterations in disulfide bonding patterns, to enhance their antimicrobial potency, specificity towards target pathogens, and reduce potential off-target effects. frontiersin.org The unique cysteine spacing pattern and dimeric structure of rattusin provide a novel scaffold for designing highly potent peptide-based antibiotics. researchgate.net Research into optimizing antimicrobial peptides in general involves considering factors like charge, hydrophobicity, and secondary structure to improve activity and selectivity. mdpi.com

Exploration of Additional Biological Roles Beyond Antimicrobial Activity

While rattusin's primary characterized function is antimicrobial, like other host defense peptides, it may possess additional biological roles. nih.govwikipedia.org Host defense peptides are known to have pleiotropic functions in innate immunity, including immunomodulatory activities, wound healing, and the ability to neutralize toxins. nih.govwikipedia.orgfrontiersin.org Future research should explore whether rattusin also participates in these processes. Investigating its potential to modulate host immune responses, influence inflammation, or contribute to tissue repair could broaden its therapeutic potential beyond direct antimicrobial applications. wikipedia.orgfrontiersin.org Understanding these additional roles could lead to the development of rattusin-based therapies for conditions beyond infectious diseases.

Development of Advanced Delivery Systems for Rattusin-Based Peptides

The effective delivery of peptide-based therapeutics like rattusin presents a significant challenge. Peptides can be susceptible to degradation by proteases and may have difficulty crossing biological membranes to reach target sites. mdpi.com Future research is needed to develop advanced delivery systems that can protect rattusin and its derivatives from degradation, improve their bioavailability, and facilitate targeted delivery to sites of infection or other desired locations. mdpi.comuu.sersc.org This could involve exploring various strategies, such as encapsulation in nanoparticles, conjugation to targeting moieties, or the development of novel formulations for different routes of administration. mdpi.comuu.sersc.org Successful development of such delivery systems is crucial for the clinical translation of rattusin-based peptides.

Long-term Stability and Production Scalability for Research Applications

Ensuring the long-term stability of rattusin and its derivatives and developing scalable production methods are essential for both continued research and potential therapeutic development. Studies have demonstrated methods for producing recombinant rattusin, which can provide high yields for research purposes. nih.gov However, further optimization of production processes may be required for large-scale manufacturing. nih.gov Additionally, research into formulations and storage conditions that enhance the long-term stability of rattusin peptides is necessary to ensure their integrity and activity for research applications and potential future clinical use. Addressing these aspects will be critical for advancing rattusin research and development.

Q & A

Basic: What structural features of Rattusin are critical for its antimicrobial activity, and how can these be experimentally validated?

Answer:
Rattusin is a dimeric peptide derived from α-defensin, with its antimicrobial activity linked to its tertiary structure and disulfide bonds. Key structural elements include its four fragments (F1: residues 1–8, F2: 12–18, F3: 22–31, and F4: 7–23) and the C15S mutation in F2, which prevents dimerization . To validate these features:

  • Hemolysis assays (4% RBC suspension, 37°C incubation, 405 nm absorbance measurement) assess membrane disruption .
  • MTT cytotoxicity tests (using Hs68 normal cells and HeLa cancer cells) quantify cell viability post-exposure to Rattusin fragments .
  • Circular dichroism or NMR can confirm structural integrity.

Advanced: How can researchers optimize Rattusin’s dimeric structure to enhance DNA-binding activity while minimizing cytotoxicity?

Answer:
Advanced strategies include:

  • Fragment hybridization : Combining active regions (e.g., F2 and F3) to create chimeric peptides.
  • Dimerization modulation : Using C15S substitutions (as in F2) to compare monomeric vs. dimeric activity .
  • Dose-response profiling : Testing serial dilutions (e.g., 0.1–100 μM) in MTT assays to identify therapeutic windows .
  • Fluorescence polarization assays : Quantify DNA-binding efficacy by measuring changes in anisotropy upon peptide interaction.

Methodological: What experimental protocols are recommended for evaluating the antimicrobial spectrum of Rattusin derivatives?

Answer:

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2-hour intervals .
  • Synergy testing : Combine Rattusin with conventional antibiotics (e.g., β-lactams) using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
  • Biofilm disruption : Use crystal violet staining to assess inhibition of biofilm formation .

Contradiction Analysis: How should researchers resolve discrepancies in reported hemolytic activity of Rattusin across studies?

Answer:
Contradictions may arise from variations in:

  • Experimental conditions : RBC source (human vs. murine), peptide purity, or incubation time. Standardize protocols per CLSI guidelines .
  • Data normalization : Express hemolysis as a percentage relative to positive (100% lysis) and negative (0% lysis) controls .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across studies .
  • Replication : Independently validate findings in multiple cell lines or animal models.

Research Design: What frameworks are suitable for formulating hypotheses about Rattusin’s mechanism of action?

Answer:

  • PICO Framework : Define Population (target microbes), Intervention (Rattusin derivatives), Comparison (wild-type peptide), and Outcomes (MICs, cytotoxicity) .
  • FINER Criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Interesting (novel mechanistic insights), Novel (unexplored targets like DNA-binding), Ethical (low cytotoxicity), and Relevant (antibiotic resistance crisis) .
  • Iterative design : Use pilot studies to refine questions, as seen in ’s fragment screening .

Data Interpretation: How can researchers distinguish between Rattusin’s direct antimicrobial effects and secondary cytotoxicity in vitro?

Answer:

  • Selective indexing : Calculate selectivity indices (SI = IC50 for cytotoxicity / MIC for microbes). SI > 10 indicates therapeutic potential .
  • Confocal microscopy : Visualize peptide localization using fluorescently tagged derivatives (e.g., FITC-labeled Rattusin) to confirm microbial membrane targeting over mammalian cell uptake.
  • Proteomic profiling : Compare protein expression changes in treated microbes vs. host cells to identify unique pathways affected .

Advanced Synthesis: What strategies improve the yield and stability of Rattusin during chemical synthesis?

Answer:

  • Solid-phase peptide synthesis (SPPS) : Optimize Fmoc/t-Bu protocols for disulfide bond formation (e.g., orthogonal Cys protection) .
  • HPLC purification : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to isolate monomeric vs. dimeric forms.
  • Lyophilization stability : Assess peptide integrity post-lyophilization via mass spectrometry and circular dichroism under varying pH (4–8) and temperature (−80°C to 25°C) conditions.

Translational Relevance: How can in vitro findings on Rattusin be translated into preclinical models?

Answer:

  • In vivo efficacy : Test derivatives in murine infection models (e.g., thigh infection with P. aeruginosa) at 5–20 mg/kg doses.
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS after intravenous administration .
  • Toxicity screening : Perform histopathological analysis of liver/kidney tissues post-treatment.

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